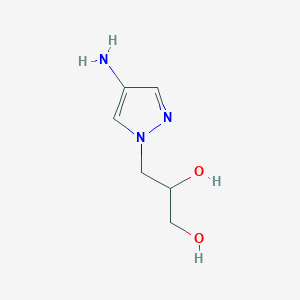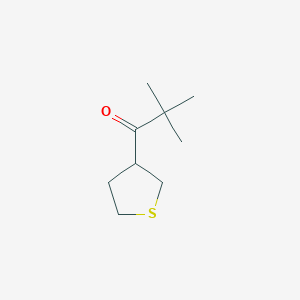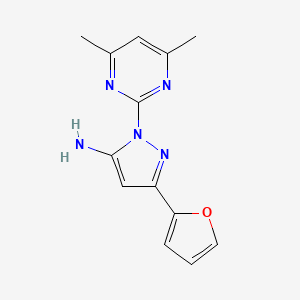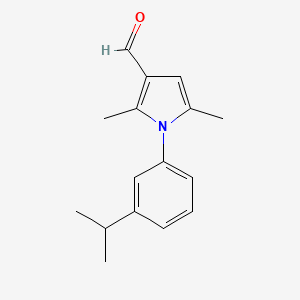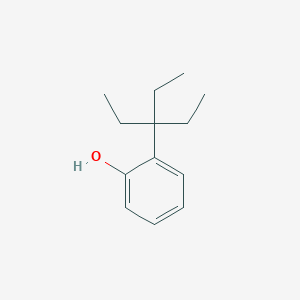
2-(3-Ethylpentan-3-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Ethylpentan-3-yl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound has a phenol group substituted with a 3-ethylpentan-3-yl group, making it unique in its structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethylpentan-3-yl)phenol can be achieved through various methods. One common approach is the nucleophilic aromatic substitution of a suitable aryl halide with an appropriate nucleophile. For example, starting with a halogenated benzene derivative, the 3-ethylpentan-3-yl group can be introduced through a Grignard reaction or Friedel-Crafts alkylation .
Industrial Production Methods
Industrial production of phenolic compounds often involves the oxidation of aryl silanes or the addition of benzene and propene in the presence of phosphoric acid to form cumene, which is then oxidized to phenol . Specific methods for large-scale production of this compound would follow similar principles but may require optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Ethylpentan-3-yl)phenol undergoes several types of chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using reagents like potassium ferricyanide or chromic acid.
Reduction: Quinones can be reduced back to hydroquinones using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide, chromic acid.
Reduction: Sodium borohydride.
Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(3-Ethylpentan-3-yl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(3-Ethylpentan-3-yl)phenol involves its interaction with various molecular targets and pathways. As a phenolic compound, it can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Heptylphenol: Similar in structure but with a heptyl group instead of a 3-ethylpentan-3-yl group.
3-Ethyl-3-pentanol: A tertiary alcohol with a similar carbon skeleton but lacking the phenol group.
Uniqueness
2-(3-Ethylpentan-3-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its phenolic nature combined with the bulky 3-ethylpentan-3-yl group makes it particularly interesting for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H20O |
|---|---|
Peso molecular |
192.30 g/mol |
Nombre IUPAC |
2-(3-ethylpentan-3-yl)phenol |
InChI |
InChI=1S/C13H20O/c1-4-13(5-2,6-3)11-9-7-8-10-12(11)14/h7-10,14H,4-6H2,1-3H3 |
Clave InChI |
LCBROVRRYMMFJX-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(CC)C1=CC=CC=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


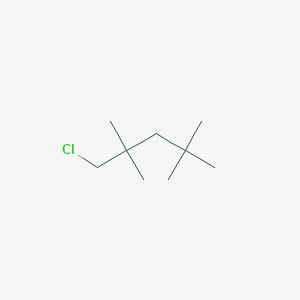
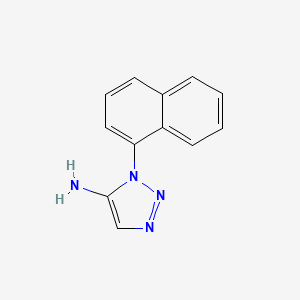
![N-Methoxy-N-methyl-4,6-dihydrothieno[3,4-b]thiophene-2-carboxamide](/img/structure/B13168765.png)

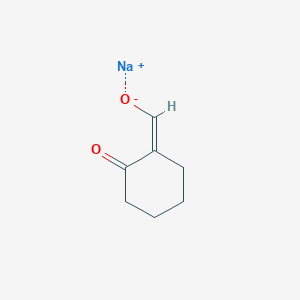

![3-amino-1-oxo-1H,4aH,5H,6H,7H,8H,8aH,9H,9aH-cyclohexa[b]pyrrolizine-2-carbonitrile](/img/structure/B13168802.png)

![N-{3-[methyl(phenyl)amino]propyl}-1H-imidazole-1-carboxamide](/img/structure/B13168813.png)
